

# ALT-803 (N-803): An IL-15 Superagonist Advancing Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ALT-007   |           |
| Cat. No.:            | B15576814 | Get Quote |

An In-depth Comparison of ALT-803's Efficacy Across Diverse Cancer Models

ALT-803, also known as N-803 and commercially as Anktiva®, is a novel immunostimulatory agent that has demonstrated significant promise in the treatment of various cancers. As an IL-15 superagonist complex, it is designed to enhance the body's natural anti-cancer immune response by activating and proliferating Natural Killer (NK) cells and CD8+ T cells, without significantly expanding regulatory T cells (Tregs), which can suppress immune responses. This guide provides a comprehensive comparison of ALT-803's efficacy in different cancer models, supported by experimental data and detailed methodologies.

### **Mechanism of Action**

ALT-803 is a complex of an IL-15 mutant (IL-15N72D) and a dimeric IL-15 receptor  $\alpha$ /IgG1 Fc fusion protein. This design provides a longer serum half-life and enhanced biological activity compared to recombinant human IL-15 (rhIL-15)[1][2]. By binding to the IL-2/IL-15 receptor  $\beta\gamma$  subunits on NK and CD8+ T cells, ALT-803 stimulates their activation, proliferation, and cytotoxic functions, leading to the destruction of tumor cells[3][4].

Below is a diagram illustrating the signaling pathway of ALT-803.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. aacrjournals.org [aacrjournals.org]



- 2. Frontiers | ALT-803 in the treatment of non-muscle-invasive bladder cancer: Preclinical and clinical evidence and translational potential [frontiersin.org]
- 3. ALT-803, an IL-15 superagonist, in combination with nivolumab in patients with metastatic non-small cell lung cancer: a non-randomised, open-label, phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [ALT-803 (N-803): An IL-15 Superagonist Advancing Cancer Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576814#validation-of-alt-007-s-efficacy-in-different-cancer-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com